Enantiomeric Purity: (S)-Enantiomer vs Racemate
The (S)-enantiomer (CAS 1353993-61-9) is offered at NLT 98% purity and, critically, with a defined absolute configuration, whereas the racemic mixture (CAS 1353978-97-8) is supplied at 95% purity but lacks stereochemical identity . The parent alcohol (S)-1-acetyl-3-pyrrolidinol exhibits a specific rotation [α]20/D of –39° to –45° (c=3, MeOH), while the (R)-alcohol counterpart shows +39° to +45° under identical conditions, confirming enantiomeric divergence . Although optical rotation data for the tosylate ester itself are not publicly reported, the esterification step is stereospecific, meaning the ester inherits the enantiomeric purity of the alcohol precursor .
| Evidence Dimension | Enantiomeric identity and purity specification |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1353993-61-9, NLT 98% purity |
| Comparator Or Baseline | Racemate, CAS 1353978-97-8, 95% purity ; (R)-alcohol: [α]20/D +39° to +45° (c=3, MeOH) |
| Quantified Difference | Purity differential: NLT 98% vs. 95%; Specific rotation differential (parent alcohol): ~84–90° between (S)- and (R)-enantiomer |
| Conditions | Vendor-specified purity and literature specific rotation values for the parent alcohol (methanol solution, 20°C) |
Why This Matters
Procuring the correct enantiomer avoids introducing the opposite stereoisomer as an impurity, which can compromise biological assay reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions in drug discovery programs.
